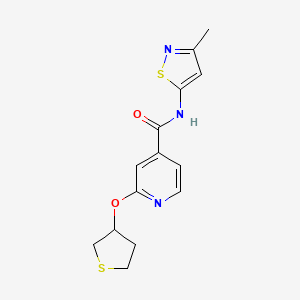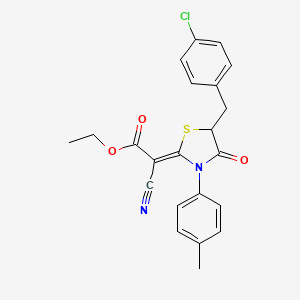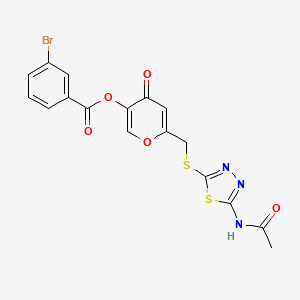![molecular formula C18H11F3N2O4S B2605503 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide CAS No. 306977-61-7](/img/structure/B2605503.png)
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), a phenyl group (Ph-), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, trifluoromethyl, phenoxy, phenyl, and carboxamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amine, and the carboxamide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
Compounds similar to 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide have been synthesized for various purposes, including the exploration of their crystal structures and properties. For example, the synthesis and crystal structure analysis of diflunisal carboxamides, derived from an anti-inflammatory drug, have been studied to understand the intermolecular interactions and crystal packing, which are stabilized by N-H···O hydrogen bonds (Zhong et al., 2010).
Material Science and Polymer Research
Research has also focused on the development of new materials, such as transparent polyimide films derived from compounds with similar functional groups. These studies involve the synthesis of monomers through nucleophilic substitution and their polymerization to produce materials with specific properties, such as transparency and thermal stability (Ju-sun, 2010).
Herbicidal Activity
The herbicidal activity of novel compounds containing the trifluoromethylphenoxy group has been explored, demonstrating the impact of substituents on the pyrazole ring on herbicidal efficacy and crop safety. This research contributes to the development of more effective and selective herbicides (Ohno et al., 2004).
Photoluminescence
Investigations into the photoluminescence properties of π-extended fluorene derivatives, which share structural features with the specified compound, have been conducted. These studies reveal the potential of such compounds in the development of fluorescent materials with high quantum yields and unique solvatochromic properties (Kotaka et al., 2010).
Environmental Chemistry
Research into the photochemical degradation of similar compounds, such as acifluorfen, in aqueous solutions aims to understand their behavior in water bodies and the mechanisms behind their degradation. This is crucial for assessing the environmental impact of such chemicals (Vulliet et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-10-12(6-7-14(13)23(25)26)27-15-8-9-28-16(15)17(24)22-11-4-2-1-3-5-11/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCLPRNHFESHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)





![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)
